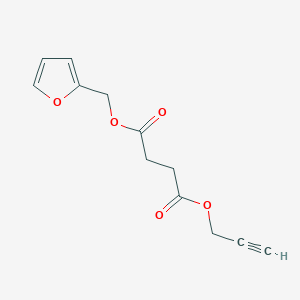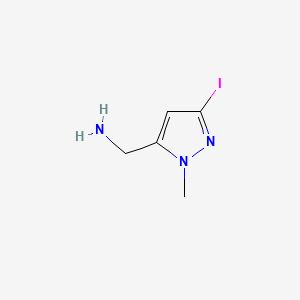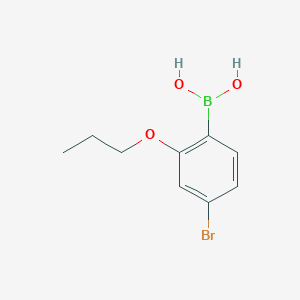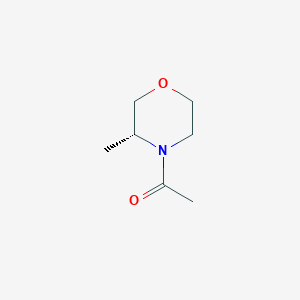![molecular formula C6H10ClNO B11757196 (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B11757196.png)
(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-2-Azabicyclo[221]heptan-5-one hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the palladium-catalyzed approach mentioned above is a promising route for large-scale synthesis due to its efficiency and versatility.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context. Generally, the compound’s bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, thereby exerting its effects through unique interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Bicyclo[2.1.1]hexane: A compact module used in bio-active compounds.
Uniqueness
(1R,4R)-2-Azabicyclo[221]heptan-5-one hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H10ClNO |
|---|---|
Peso molecular |
147.60 g/mol |
Nombre IUPAC |
(1R,4R)-2-azabicyclo[2.2.1]heptan-5-one;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-5,7H,1-3H2;1H/t4-,5-;/m1./s1 |
Clave InChI |
RDIAMFXDTSBSAO-TYSVMGFPSA-N |
SMILES isomérico |
C1[C@@H]2CC(=O)[C@H]1CN2.Cl |
SMILES canónico |
C1C2CC(=O)C1CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)


![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)


